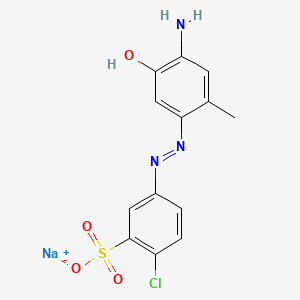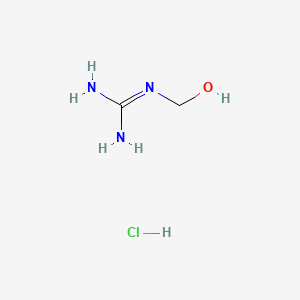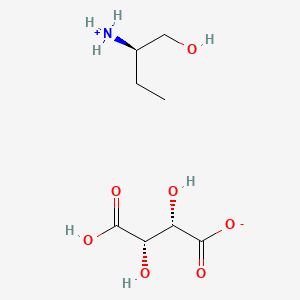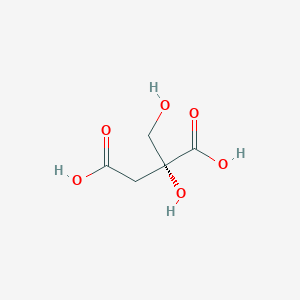
Butanedioic acid, 2-hydroxy-2-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido butanodioico, 2-hidroxi-2-(hidroximetil)- se puede lograr a través de varios métodos. Un enfoque común implica la hidroxilación de derivados del ácido butanodioico en condiciones controladas. La reacción generalmente requiere un catalizador y ajustes específicos de temperatura y presión para garantizar que se obtenga el producto deseado .
Métodos de Producción Industrial
En entornos industriales, la producción del Ácido butanodioico, 2-hidroxi-2-(hidroximetil)- a menudo implica el uso de procesos biotecnológicos. La fermentación microbiana es un método popular, donde se emplean cepas específicas de bacterias u hongos para convertir sustratos en el compuesto deseado. Este método se favorece por su eficiencia y sostenibilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido butanodioico, 2-hidroxi-2-(hidroximetil)- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en moléculas más simples.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo bajo temperaturas y niveles de pH controlados para garantizar rendimientos óptimos .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones varían en función de las condiciones específicas de la reacción. Por ejemplo, la oxidación puede producir aldehídos o cetonas, mientras que las reacciones de sustitución pueden producir ésteres o amidas .
Aplicaciones Científicas De Investigación
El Ácido butanodioico, 2-hidroxi-2-(hidroximetil)- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por su papel en las vías metabólicas y las interacciones enzimáticas.
Medicina: La investigación explora sus posibles efectos terapéuticos y su uso en la formulación de fármacos.
Industria: Se utiliza en la producción de polímeros biodegradables y otros materiales ecológicos.
Mecanismo De Acción
El mecanismo de acción del Ácido butanodioico, 2-hidroxi-2-(hidroximetil)- implica su interacción con varios objetivos moleculares y vías. Los grupos hidroxilo y carboxilo permiten que el compuesto forme enlaces de hidrógeno y participe en reacciones ácido-base, influyendo en su actividad biológica. Estas interacciones pueden afectar la función enzimática, los procesos metabólicos y las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido butanoico, 2-hidroxi-2-metil-, éster metílico: Este compuesto tiene una estructura similar pero difiere en la presencia de un grupo metil en lugar de un grupo hidroximetil.
Ácido butanodioico, 2-hidroxi-2-(1-metiletil), éster dimetilico: Este compuesto presenta un grupo metiletil adicional, alterando sus propiedades químicas y reactividad.
Singularidad
El Ácido butanodioico, 2-hidroxi-2-(hidroximetil)- es único debido a sus grupos funcionales específicos, que proporcionan un conjunto distinto de propiedades químicas y biológicas. Su capacidad para participar en una amplia gama de reacciones y sus aplicaciones en varios campos lo convierten en un compuesto valioso para la investigación y los propósitos industriales .
Propiedades
Número CAS |
2957-09-7 |
|---|---|
Fórmula molecular |
C5H8O6 |
Peso molecular |
164.11 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-(hydroxymethyl)butanedioic acid |
InChI |
InChI=1S/C5H8O6/c6-2-5(11,4(9)10)1-3(7)8/h6,11H,1-2H2,(H,7,8)(H,9,10)/t5-/m1/s1 |
Clave InChI |
QKDVEGVVCQTJPD-RXMQYKEDSA-N |
SMILES isomérico |
C(C(=O)O)[C@@](CO)(C(=O)O)O |
SMILES canónico |
C(C(=O)O)C(CO)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





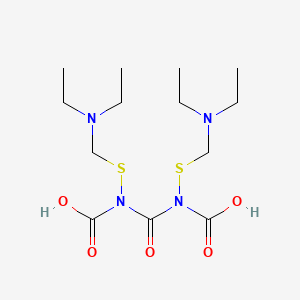
![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
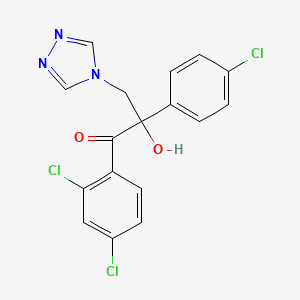
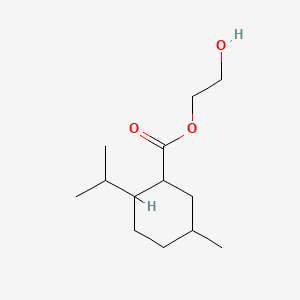
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)
